N-(3-Isopropylamino-2-hydroxypropyl) Pindolol

Pharmaceutical Quality Control Regulatory Science Reference Standards

N-(3-Isopropylamino-2-hydroxypropyl) Pindolol is an essential, fully characterized reference standard specifically identified as Pindolol EP Impurity B. It is indispensable for developing and validating HPLC methods, monitoring batch purity, and performing forced degradation studies. Using this specific, traceable standard ensures precise quantification at low levels and robust regulatory compliance for ANDA/DMF submissions, far exceeding the utility of a generic impurity standard.

Molecular Formula C20H33N3O3
Molecular Weight 363.5 g/mol
CAS No. 130115-63-8
Cat. No. B030642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Isopropylamino-2-hydroxypropyl) Pindolol
CAS130115-63-8
Synonyms4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-α-[[(1-methylethyl)amino]methyl]-1H-indole-1-ethanol;  Pindolol Imp B (EP)_x000B_
Molecular FormulaC20H33N3O3
Molecular Weight363.5 g/mol
Structural Identifiers
SMILESCC(C)NCC(CN1C=CC2=C1C=CC=C2OCC(CNC(C)C)O)O
InChIInChI=1S/C20H33N3O3/c1-14(2)21-10-16(24)12-23-9-8-18-19(23)6-5-7-20(18)26-13-17(25)11-22-15(3)4/h5-9,14-17,21-22,24-25H,10-13H2,1-4H3
InChIKeyFMWDTBSIDVGRKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Isopropylamino-2-hydroxypropyl) Pindolol (CAS 130115-63-8) Reference Standard for Pindolol Analytical Quality Control


N-(3-Isopropylamino-2-hydroxypropyl) Pindolol, also known as Pindolol EP Impurity B , is a fully characterized reference standard for the beta-blocker pindolol. This compound, with the molecular formula C20H33N3O3 and a molecular weight of 363.5 g/mol, is identified as an N-alkylated dimeric analog of pindolol formed during synthesis . It is an essential component for analytical method development, method validation (AMV), and Quality Control (QC) applications in pharmaceutical research and manufacturing, particularly for Abbreviated New Drug Application (ANDA) submissions [1].

Why Generic Impurity Reference Standards Cannot Substitute for Certified Pindolol EP Impurity B


The analytical determination of pindolol and its related substances requires precise and accurate reference standards for reliable quantification and identification [1]. While numerous pindolol impurities exist, including EP Impurity A, C, D, E, and F, each possesses a unique chemical structure, molecular weight, and chromatographic behavior . Substituting a generic 'pindolol impurity' standard for a certified Pindolol EP Impurity B standard compromises analytical accuracy, method validation robustness, and regulatory compliance. Only a fully characterized, high-purity reference standard, such as Pindolol EP Impurity B, ensures the precise quantification of this specific impurity at the low levels (e.g., <0.5% individual impurity) mandated by pharmacopeial monographs [2].

Quantitative Evidence Supporting the Selection of N-(3-Isopropylamino-2-hydroxypropyl) Pindolol for Analytical Applications


Regulatory Identification: Pindolol EP Impurity B as the Pharmacopeial Benchmark

N-(3-Isopropylamino-2-hydroxypropyl) Pindolol is officially designated as 'Pindolol EP Impurity B' in the European Pharmacopoeia (EP) and is a recognized impurity in the United States Pharmacopeia (USP) monograph for pindolol . This regulatory designation provides a clear and non-substitutable identity. Other pindolol-related compounds, such as EP Impurity A, C, D, E, and F, possess distinct chemical structures, molecular weights, and CAS numbers . This nomenclature is critical for regulatory submissions, as it establishes a universally accepted reference for analytical method validation and quality control.

Pharmaceutical Quality Control Regulatory Science Reference Standards

Molecular Characterization: Differentiating EP Impurity B from Pindolol and Other Impurities

N-(3-Isopropylamino-2-hydroxypropyl) Pindolol (C20H33N3O3, MW 363.5 g/mol) is structurally distinct from the parent drug pindolol (C14H20N2O2, MW 248.33 g/mol) and from other common pindolol impurities such as EP Impurity D (C11H13NO3, MW 207.23 g/mol) and EP Impurity C (C25H31N3O4, MW 437.54 g/mol) . This difference in molecular weight and structure allows for its unambiguous identification and quantification in analytical assays, such as HPLC-MS, where it will exhibit a unique retention time and mass-to-charge ratio [1].

Analytical Chemistry Impurity Profiling Mass Spectrometry

Analytical Performance: Enabling Precise Quantification at Low Impurity Levels

The USP monograph for pindolol stipulates that no individual impurity should exceed 0.5% and the total impurities should not exceed 2.0% [1]. Achieving these stringent limits requires a validated HPLC method with high sensitivity and specificity for each impurity, including Impurity B. A validated method using this reference standard can achieve a minimum quantifiable amount of impurities as low as 0.02% relative to the pindolol drug substance [2]. The availability of a high-purity reference standard for Impurity B is therefore critical for validating methods capable of meeting these regulatory thresholds.

HPLC Method Validation Quality Control Trace Analysis

Traceability: Metrological Traceability to Pharmacopeial Standards

Certified reference standards of Pindolol EP Impurity B, such as those offered by ISO-accredited suppliers, provide a crucial link in the metrological traceability chain to pharmacopeial standards (USP or EP) . This traceability is a fundamental requirement for ANDA and DMF submissions, ensuring that analytical results are accurate, reliable, and comparable across different laboratories and time points [1]. In contrast, non-certified or generic impurity standards lack this established traceability, which can lead to questionable data and regulatory scrutiny.

Metrological Traceability Reference Standards Regulatory Compliance

Primary Research and Industrial Applications for N-(3-Isopropylamino-2-hydroxypropyl) Pindolol


Analytical Method Development and Validation for Pindolol API and Drug Products

N-(3-Isopropylamino-2-hydroxypropyl) Pindolol is an essential reference standard for developing and validating HPLC methods to separate, identify, and quantify this specific impurity in pindolol active pharmaceutical ingredient (API) and finished dosage forms. As a known impurity with a unique molecular weight and retention time, it is critical for establishing system suitability and ensuring the method meets pharmacopeial specifications for impurity limits (e.g., individual impurity ≤0.5%) [1].

Quality Control (QC) Release and Stability Testing of Pindolol Batches

In a GMP-compliant QC laboratory, this certified reference standard is used routinely to monitor the purity of pindolol drug substance and product batches. By comparing the response of this specific impurity in test samples against the certified standard, QC analysts can accurately determine its concentration and ensure it remains below regulatory thresholds throughout the product's shelf life, as demonstrated in a study where impurities in pindolol raw materials ranged from 0.03% to 0.24% [2].

Regulatory Submission Support for ANDA and DMF Filings

This compound is indispensable for generating the required analytical data for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF). The use of a fully characterized, traceable reference standard for Impurity B directly supports the demonstration of analytical method robustness and control of the impurity profile, which are key components of the Chemistry, Manufacturing, and Controls (CMC) section of regulatory filings .

Forced Degradation and Impurity Fate Studies

Researchers use this standard to identify and quantify this specific dimeric impurity formed under stressed conditions (e.g., heat, light, humidity) during forced degradation studies. This knowledge is vital for understanding degradation pathways and establishing proper storage and handling conditions for pindolol, as well as for identifying unknown peaks in stability-indicating assays .

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